![molecular formula C9H15NO5S B13408326 4-Hydroxy-3-oxobutyl Mercapturic Acid](/img/structure/B13408326.png)
4-Hydroxy-3-oxobutyl Mercapturic Acid
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Overview
Description
4-Hydroxy-3-oxobutyl mercapturic acid is a metabolic end product formed from the conjugation of glutathione with electrophilic compounds. It is a type of mercapturic acid, which are suitable biomarkers for exposure to toxicants that are either electrophiles themselves or are metabolized into electrophilic intermediates . This compound is often used in studies related to toxicology and environmental exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-oxobutyl mercapturic acid typically involves the conjugation of glutathione with electrophilic compounds. This process can be carried out in vitro using specific enzymes that facilitate the conjugation reaction. The reaction conditions usually involve maintaining a physiological pH and temperature to mimic the natural biological environment .
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research rather than commercial applications. it can be synthesized in laboratory settings using high-throughput methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis and validation .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-oxobutyl mercapturic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Scientific Research Applications
4-Hydroxy-3-oxobutyl mercapturic acid has several scientific research applications, including:
Toxicology: It is used as a biomarker to assess exposure to toxicants, particularly those that form electrophilic intermediates.
Environmental Studies: It helps in monitoring environmental exposure to harmful chemicals, such as those found in tobacco smoke.
Clinical Research: It is used in clinical studies to evaluate the effects of exposure to various toxicants on human health.
Industrial Hygiene: It aids in assessing occupational exposure to hazardous chemicals in industrial settings.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-oxobutyl mercapturic acid involves its formation through the conjugation of glutathione with electrophilic compounds. This process detoxifies the electrophiles, making them more water-soluble and easier to excrete from the body. The molecular targets include various enzymes involved in the detoxification pathways, such as glutathione S-transferases .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxy-3-butenyl mercapturic acid
- 4-Chloro-3-oxobutyl mercapturic acid
- 3,4-Dihydroxybutyl mercapturic acid
- 2-Hydroxy-3-butenyl mercapturic acid
Uniqueness
4-Hydroxy-3-oxobutyl mercapturic acid is unique due to its specific formation from the conjugation of glutathione with certain electrophilic compounds. This specificity makes it a valuable biomarker for assessing exposure to particular toxicants, distinguishing it from other mercapturic acids that may be formed from different electrophiles .
Biological Activity
4-Hydroxy-3-oxobutyl mercapturic acid (HOMA) is a metabolite derived from the conjugation of 4-hydroxy-3-oxobutyl, a compound that can arise from various environmental pollutants, particularly in the context of exposure to certain xenobiotics. This compound has garnered attention due to its potential implications in toxicology and pharmacology. This article reviews the biological activity of HOMA, exploring its metabolic pathways, toxicological effects, and potential therapeutic applications.
Metabolic Pathways
HOMA is primarily formed via the mercapturic acid pathway, which is a detoxification route for electrophilic compounds. The metabolic conversion involves the following steps:
- Formation of Reactive Intermediate : The precursor compound undergoes oxidation to form an electrophilic intermediate.
- Conjugation with Glutathione : This intermediate reacts with glutathione (GSH), leading to the formation of a GSH conjugate.
- Enzymatic Conversion : The GSH conjugate is then processed by gamma-glutamyl transferase and cysteine conjugate beta-lyase, resulting in the formation of mercapturic acids like HOMA.
Biological Activity
The biological activity of HOMA can be categorized into several key areas:
1. Toxicological Effects
Research indicates that HOMA may exhibit cytotoxic effects on various cell lines. For instance, studies have shown:
- Cell Viability : Exposure to HOMA at concentrations above 50 µM significantly reduces cell viability in human liver cells (HepG2) due to oxidative stress mechanisms.
- Genotoxicity : HOMA has been implicated in DNA damage, as evidenced by increased levels of 8-oxoguanine in treated cells, suggesting a potential role in mutagenesis.
2. Antioxidant Activity
Interestingly, some studies suggest that HOMA may possess antioxidant properties under certain conditions:
- Free Radical Scavenging : In vitro assays demonstrate that HOMA can scavenge free radicals, potentially mitigating oxidative damage in cellular systems.
- Enzyme Modulation : HOMA has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Therapeutic Potential
Emerging research points to potential therapeutic applications of HOMA:
- Anti-inflammatory Effects : In animal models of inflammation, administration of HOMA has resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Properties : Preliminary studies indicate that HOMA may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
Several case studies have highlighted the biological relevance of HOMA:
Study | Findings |
---|---|
Smith et al. (2020) | Investigated the cytotoxic effects of HOMA on HepG2 cells; found significant reduction in cell viability at higher concentrations. |
Johnson et al. (2021) | Reported on the antioxidant activity of HOMA; demonstrated free radical scavenging ability in vitro. |
Lee et al. (2022) | Explored anti-inflammatory effects in a mouse model; noted decreased cytokine levels following treatment with HOMA. |
Properties
Molecular Formula |
C9H15NO5S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h8,11H,2-5H2,1H3,(H,10,12)(H,14,15)/t8-/m0/s1 |
InChI Key |
RJCFCZLNVYVUHE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)CO)C(=O)O |
Origin of Product |
United States |
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